Single-Molecule Conductance: Amino-Substituted Butanethiol Exhibits 30× Gate Modulation vs. Unsubstituted Butanethiol
First-principles transport calculations on amino-substituted butanethiol (a close structural analogue of 4-amino-2-methylbutane-1-thiol) sandwiched between Au electrodes demonstrate that the –NH₂ group introduces new states near the Fermi level, causing resonant tunneling and a sharp current increase. The gate voltage can modulate the conductance by up to 30 times in the amino-substituted junction, a feature absent in unsubstituted butanethiol [1]. This dramatic gate response positions amino-substituted butanethiols as promising candidates for field-effect molecular transistors.
| Evidence Dimension | Gate-voltage modulation of conductance (I–VG) at fixed VSD = 0.01 V |
|---|---|
| Target Compound Data | Conductance modulation factor ≈ 30× (amino-substituted butanethiol) |
| Comparator Or Baseline | Unsubstituted butanethiol (no –NH₂): negligible modulation |
| Quantified Difference | ~30-fold increase in gate-tunability |
| Conditions | Au–butanethiol–Au single-molecule junction; DFT+NEGF calculations at low bias |
Why This Matters
For procurers building molecular electronic devices, the presence of the amino group (as in 4-amino-2-methylbutane-1-thiol) is essential for achieving gate-controllable conductance, which is not possible with simple alkanethiols.
- [1] Ma, C.-L., Nian, L.-L., & Chen, Y.-C. (2008). Alkanethiol-Based Single-Molecule Transistors. Applied Physics Letters, 93, 222111. arXiv:0804.3637. View Source
